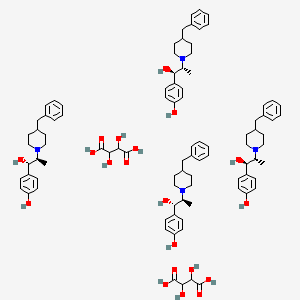

AdipoRon hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AdipoRon hydrochloride is an agonist at adiponectin receptors that increases secretion of AMPK and PPAR-α . It exhibits anti-diabetic and cardioprotective activities and is in development as a potential treatment for type 2 diabetes mellitus .

Synthesis Analysis

AdipoRon is a synthetic agonist of the adiponectin receptors . It has been shown to induce glycolytic dependence in pancreatic cancer cells . In addition, it has been found to have effects on platelet function .

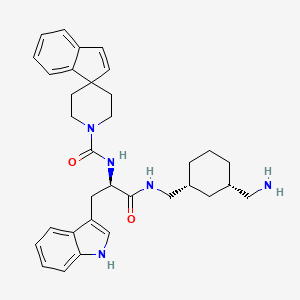

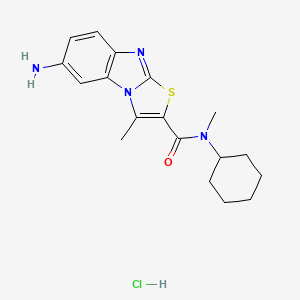

Molecular Structure Analysis

The molecular formula of AdipoRon hydrochloride is C27H29ClN2O3 . More detailed information about its molecular structure can be found in the PubChem database .

Chemical Reactions Analysis

AdipoRon has been shown to induce metabolic changes in various cell types. For example, it led to mitochondrial uncoupling and loss of ATP production in pancreatic cancer cells . It also inhibited the aggregation, granule secretion, and spreading of washed human platelets .

Physical And Chemical Properties Analysis

The molecular weight of AdipoRon hydrochloride is 465.0 g/mol . More detailed information about its physical and chemical properties can be found in the PubChem database .

科学的研究の応用

Diabetes Management

AdipoRon hydrochloride acts as an agonist of adiponectin receptors AdipoR1 and AdipoR2, which are known to ameliorate insulin resistance. It activates AMPK and PPAR α signaling pathways, leading to improved dyslipidemia and glucose intolerance in diabetic models, making it a potential orally active antidiabetic agent .

Cancer Therapy

Research indicates that AdipoRon may initiate cell cycle arrest, senescence, and apoptosis in cancer cells by activating AMPK, which stimulates the expression of p21 and p53 and phosphorylates p53. This suggests its potential use in adiponectin replacement therapy for cancer treatment .

Cardioprotection

AdipoRon has been shown to have cardioprotective properties. It may offer therapeutic benefits in treating cardiovascular diseases by attenuating inflammatory reactions and enhancing anti-oxidative stress defense mechanisms .

Gastroprotection

There is evidence that AdipoRon may possess gastroprotective properties, potentially reducing inflammatory reactions in gastric tissue which could be beneficial in treating various gastrointestinal disorders .

Anti-Inflammatory Effects

Studies have explored the anti-inflammatory effects of AdipoRon on human intervertebral disc nucleus pulposus cells and rat tail intervertebral disc tissues, suggesting its potential application in treating inflammatory conditions related to spinal health .

作用機序

Target of Action

AdipoRon hydrochloride is a selective, orally active, synthetic small-molecule agonist of the adiponectin receptors . It primarily targets adiponectin receptor 1 (AdipoR1) and adiponectin receptor 2 (AdipoR2) . These receptors play a crucial role in mediating the beneficial effects of adiponectin, an adipokine secreted by adipocytes, which exerts anti-inflammatory, antifibrotic, and antioxidant effects .

Mode of Action

AdipoRon hydrochloride interacts with its targets, AdipoR1 and AdipoR2, to activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling . This interaction results in the amelioration of insulin resistance, dyslipidemia, and glucose intolerance .

Biochemical Pathways

The activation of AdipoR1 and AdipoR2 by AdipoRon hydrochloride leads to the phosphorylation of AMPK and the increase of PPAR-α expression . This, in turn, activates the PPAR gamma coactivator 1 alpha (PGC-1α) , increases the phosphorylation of acyl CoA oxidase , and upregulates the uncoupling proteins involved in energy consumption . Moreover, AdipoRon potently stimulates ceramidase activity associated with its two receptors and enhances ceramide catabolism and the formation of its anti-apoptotic metabolite, sphingosine 1 phosphate (S1P), independently of AMPK .

Result of Action

AdipoRon hydrochloride’s action results in the amelioration of insulin resistance, dyslipidemia, and glucose intolerance . It has been found to extend the lifespans of db/db mice fed a high-fat diet, as well as improve exercise endurance . Furthermore, it has been shown to have a renoprotective role against lipotoxicity and oxidative stress by enhancing the AMPK/PPARα pathway and ceramidase activity through AdipoRs .

Action Environment

The action of AdipoRon hydrochloride can be influenced by various environmental factors. For instance, in the context of obesity-related disorders such as type 2 diabetes, the compound’s action may be particularly beneficial due to its ability to ameliorate insulin resistance and dyslipidemia . .

Safety and Hazards

特性

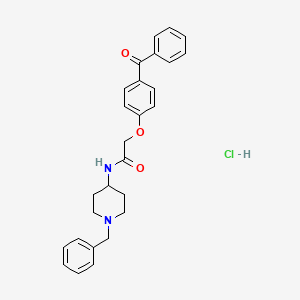

IUPAC Name |

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3.ClH/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22;/h1-14,24H,15-20H2,(H,28,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVJQEGKRLDTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)